tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C11H17N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-ethyl-5-formyl-1H-pyrazole. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis . The formyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate derivative with a formyl group, used in similar applications.
Uniqueness
tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate is unique due to its pyrazole ring structure, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
tert-butyl N-(1-ethyl-5-formylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-5-14-9(7-15)8(6-12-14)13-10(16)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSFZZRVPDBCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.